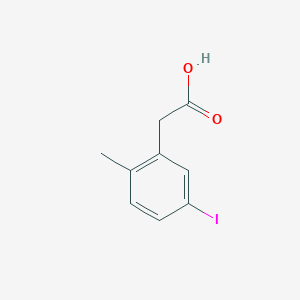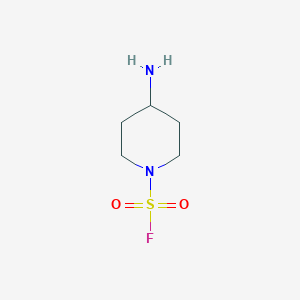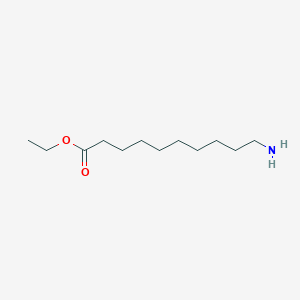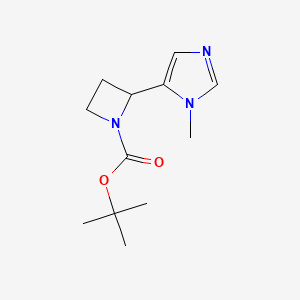
2-(5-Iodo-2-methylphenyl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Iodo-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9IO2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is substituted by a 5-iodo-2-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodo-2-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the iodination of 2-methylphenylacetic acid. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the aromatic ring.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methylphenylacetic acid is coupled with an iodoarene in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of 2-(5-Iodo-2-methylphenyl)acetic acid often employs large-scale iodination reactions using iodine and suitable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-(5-Iodo-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or borane in anhydrous solvents.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or aldehydes.
科学的研究の応用
2-(5-Iodo-2-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(5-Iodo-2-methylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity towards its target.
類似化合物との比較
2-(5-Iodo-2-methylphenyl)acetic acid can be compared with other similar compounds such as:
2-(4-Iodo-2-methylphenyl)acetic acid: Similar structure but with the iodine atom at a different position, which may affect its reactivity and biological activity.
2-(5-Bromo-2-methylphenyl)acetic acid: Bromine instead of iodine, which can influence the compound’s chemical properties and reactivity.
2-(5-Chloro-2-methylphenyl)acetic acid:
The uniqueness of 2-(5-Iodo-2-methylphenyl)acetic acid lies in the presence of the iodine atom, which can significantly impact its chemical reactivity and biological activity compared to its halogenated analogs.
特性
分子式 |
C9H9IO2 |
|---|---|
分子量 |
276.07 g/mol |
IUPAC名 |
2-(5-iodo-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H9IO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChIキー |
CGFUXJXMXDVJDV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)I)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B15306347.png)



![1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate](/img/structure/B15306369.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol](/img/structure/B15306370.png)
![3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride](/img/structure/B15306377.png)


![2H-Pyrazolo[3,4-c]pyridin-3-amine, 4,5,6,7-tetrahydro-](/img/structure/B15306400.png)
![benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B15306403.png)
